molecular formula C21H24N2O5 B010550 5-Benzyloxy-N,N-dimethyltryptamine oxalate CAS No. 101832-88-6

5-Benzyloxy-N,N-dimethyltryptamine oxalate

Cat. No.: B010550
CAS No.: 101832-88-6
M. Wt: 384.4 g/mol
InChI Key: NOFCFKLTAPSEQJ-UHFFFAOYSA-N
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Description

5-Benzyloxy-N,N-dimethyltryptamine oxalate is a synthetic compound belonging to the tryptamine class It is characterized by the presence of a benzyloxy group attached to the indole ring of N,N-dimethyltryptamine, forming a unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyloxy-N,N-dimethyltryptamine oxalate typically involves the following steps:

    Starting Material: The synthesis begins with tryptamine, a naturally occurring compound found in plants and animals.

    Benzylation: The indole nitrogen of tryptamine is benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Dimethylation: The resulting benzyloxytryptamine is then subjected to dimethylation using formaldehyde and a reducing agent like sodium cyanoborohydride.

    Oxalate Formation: Finally, the dimethylated product is reacted with oxalic acid to form the oxalate salt of 5-Benzyloxy-N,N-dimethyltryptamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Benzyloxy-N,N-dimethyltryptamine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of benzyloxyindole oxides.

    Reduction: Formation of reduced tryptamine derivatives.

    Substitution: Formation of substituted benzyloxytryptamines.

Scientific Research Applications

5-Benzyloxy-N,N-dimethyltryptamine oxalate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various tryptamine derivatives and analogs.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Benzyloxy-N,N-dimethyltryptamine oxalate involves its interaction with specific molecular targets, such as serotonin receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyltryptamine (DMT): A naturally occurring tryptamine with similar structural features but lacking the benzyloxy group.

    5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Another tryptamine derivative with a methoxy group at the 5-position instead of a benzyloxy group.

    Psilocybin: A naturally occurring compound with a phosphoryloxy group at the 4-position.

Uniqueness

5-Benzyloxy-N,N-dimethyltryptamine oxalate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and pharmacological properties. This structural modification can influence the compound’s interaction with biological targets and its overall activity profile.

Properties

IUPAC Name

dimethyl-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]azanium;2-hydroxy-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O.C2H2O4/c1-21(2)11-10-16-13-20-19-9-8-17(12-18(16)19)22-14-15-6-4-3-5-7-15;3-1(4)2(5)6/h3-9,12-13,20H,10-11,14H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFCFKLTAPSEQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](C)CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80144254
Record name Indole, 5-benzyloxy-3-(2-dimethylaminoethyl)-, oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101832-88-6
Record name Indole, 5-benzyloxy-3-(2-dimethylaminoethyl)-, oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101832886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole, 5-benzyloxy-3-(2-dimethylaminoethyl)-, oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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